molecular formula C35H48N2O10 B1238929 Eleutherobin CAS No. 174545-76-7

Eleutherobin

カタログ番号: B1238929
CAS番号: 174545-76-7
分子量: 656.8 g/mol
InChIキー: XOPYFXBZMVTEJF-PDACKIITSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Marine Origin and Source Organisms

This compound originates from marine soft corals belonging to the order Alcyonacea, with primary sources identified in two distinct genera: Erythropodium and Eleutherobia. The compound has been successfully isolated from Erythropodium caribaeorum, commonly known as the encrusting gorgonian or encrusting polyps, which inhabits coral reefs and rocky bottoms throughout the Caribbean, Bahamas, and Florida at depths ranging from 0.5 to 25 meters. This species represents a particularly important source because it can be successfully cultivated in aquaculture systems, providing a renewable source for compound production.

The soft coral Eleutherobia species, originally identified near Australia, was the first confirmed source of this compound, though this organism proved difficult to locate and harvest in sufficient quantities. Recent research has expanded the known sources to include additional soft coral species found in more accessible locations, particularly along the Florida coast. The discovery that common soft corals off the Florida coast produce this compound was made by researcher Paul Scesa, who collected specimens just one mile from his brother's apartment, demonstrating that this valuable compound exists in more abundant and accessible sources than previously believed.

This compound-producing soft corals are characterized by their flexible, plant-like appearance and lack of hard calcium carbonate skeletons typical of hard corals. These organisms rely on chemical defenses, including this compound and related compounds, to protect themselves from predators and competing organisms in the marine environment. The compound serves as a defensive mechanism, disrupting cellular scaffolding in potential threats. The biosynthetic capacity for this compound production appears to be intrinsic to the coral organisms themselves, rather than symbiotic microorganisms, as confirmed through genomic analysis.

Isolation Techniques and Natural Product Characterization

The isolation of this compound from marine soft corals requires sophisticated extraction and purification techniques due to the compound's complex chemical structure and relatively low natural abundance. The initial extraction process typically involves solvent extraction using methanol or dichloromethane to separate polar and non-polar compounds from coral tissues. The crude extracts undergo multiple purification steps, including liquid-liquid extractions and adsorption silica-gel column chromatography to separate this compound from other coral metabolites.

Advanced chromatographic techniques have been essential for this compound purification, with researchers employing high-performance liquid chromatography combined with various detection methods. The purification process often utilizes reversed-phase chromatography with gradient elution systems, allowing for the separation of this compound from structurally related compounds produced by the same organisms. The final purification steps typically involve preparative chromatography to achieve the purity levels necessary for biological testing and structural characterization.

This compound's molecular structure has been comprehensively characterized using multiple analytical techniques, revealing a molecular formula of Carbon35 Hydrogen48 Nitrogen2 Oxygen10 with a molecular weight of 656.8 grams per mole. The compound belongs to the eunicellane family of diterpenes and features a complex tricyclic core structure with multiple functional groups, including a carbohydrate moiety and a urocanic acid side chain. Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the complete three-dimensional structure, with both proton and carbon-13 spectra providing detailed information about the compound's connectivity and stereochemistry.

The total synthesis of this compound has been achieved through sophisticated organic chemistry approaches, providing additional confirmation of the proposed structure and enabling the production of synthetic analogs for biological testing. The synthetic route involves multiple steps, including glycosidation reactions and ring-closing metathesis, demonstrating the compound's structural complexity and the advanced techniques required for its laboratory preparation. These synthetic efforts have been crucial for structure-activity relationship studies and have provided insights into the essential structural features required for biological activity.

Initial Bioactivity Screening and Cytotoxicity Profiling

The initial bioactivity screening of this compound revealed remarkable cytotoxic properties against cancer cell lines, with potency comparable to established chemotherapeutic agents. Early cytotoxicity assays demonstrated that this compound exhibits an inhibitory concentration 50 (IC50) similar to that of paclitaxel, one of the most important anticancer drugs currently in clinical use. The compound showed significant activity across multiple cancer cell types, including human colon carcinoma cells, lung carcinoma cells, and various other cancer cell lines used in drug discovery research.

Mechanistic studies revealed that this compound functions as an antimitotic agent through the stabilization of microtubules, preventing normal cell division and ultimately leading to cancer cell death. The compound induces tubulin polymerization in vitro with remarkable potency, forming stable microtubule structures that disrupt normal cellular function. Electron microscopy studies demonstrated that this compound treatment results in the formation of homogeneous populations of long, rigid microtubules similar to those produced by paclitaxel, confirming the shared mechanism of action between these compounds.

Comparative cytotoxicity studies have established this compound's position among the most potent marine-derived anticancer compounds discovered to date. The following table summarizes key cytotoxicity data from initial screening studies:

Cell Line This compound IC50 Paclitaxel IC50 Relative Potency
Human Colon Carcinoma 1 μM 1 μM Equivalent
Lung Carcinoma A549 10-40 nM <10 nM Comparable
General Cancer Panels 10-40 nM <10 nM Comparable

Cross-resistance studies provided additional insights into this compound's mechanism and potential clinical utility. The compound demonstrated cross-resistance with paclitaxel in cell lines expressing altered tubulin, confirming that both compounds target the same cellular machinery. However, this compound also showed cross-resistance with multidrug-resistant agents against P-glycoprotein-expressing cells, indicating potential limitations in certain resistant cancer types. These findings were crucial for understanding the compound's therapeutic potential and identifying appropriate patient populations for future clinical development.

Structure-activity relationship studies using this compound analogs revealed critical structural requirements for cytotoxic activity. Modifications to the carbohydrate moiety at the Carbon-3 position resulted in compounds with reduced but still significant activity, while removal or replacement of the urocanic acid group at Carbon-8 led to virtual complete loss of biological activity. These studies demonstrated that the urocanic acid side chain is essential for this compound's cytotoxic properties, with removal resulting in cytotoxicity reduction by a minimum of 2000-fold. The insights from these structure-activity relationships have been instrumental in guiding the design of synthetic analogs and understanding the molecular basis for this compound's remarkable biological activity.

特性

CAS番号

174545-76-7

分子式

C35H48N2O10

分子量

656.8 g/mol

IUPAC名

[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate

InChI

InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1

InChIキー

XOPYFXBZMVTEJF-PDACKIITSA-N

SMILES

CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C

異性体SMILES

CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C

正規SMILES

CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C

同義語

eleutherobin

製品の起源

United States

準備方法

Carbohydrate Domain Assembly

Danishefsky's oxycarbaglycosidation (58 → 87) ensured β-selectivity via neighboring-group participation, with the C2 acetate directing nucleophilic attack to the α-face. In contrast, Nicolaou employed a trichloroacetimidate glycosyl donor (9) to achieve α-glycosidation, albeit with modest 4:1 selectivity.

Macrocycle Formation

The Nozaki–Kishi reaction in Danishefsky's synthesis exhibited exceptional trans-selectivity (>20:1), critical for the furanophane's strained geometry. Mowat's Friedel-Crafts cyclization, guided by π-stacking interactions between aryl rings, achieved >95% regioselectivity for the para-substituted tetralone.

Comparative Analysis of Synthetic Routes

MethodKey StepOverall YieldScalabilityStereochemical Control
Danishefsky (1999)Oxycarbaglycosidation0.5%LowHigh
Nicolaou (2002)Diels-Alder/Fragmentation1.2%ModerateModerate
Gennari (2006)RCM12% (to 3)HighHigh (post-RCM)
Mowat (2010)α-Arylation/Friedel-Crafts22% (to 22)HighHigh

Gennari's and Mowat's approaches excel in scalability, whereas Danishefsky's route remains unmatched in stereochemical precision.

Recent Advances and Simplified Analogues

Recent work by Sosonyuk et al. (2019) synthesized this compound analogues using 8-oxabicyclo[3.2.1]octane scaffolds. Docking studies revealed that maintaining the C4 hydroxy and C2 benzoate groups preserved tubulin-binding affinity, with IC50 values of 1.2–3.4 μM in MCF-7 cells. These analogues, accessible in 5–7 steps, demonstrate the potential for structure-activity relationship (SAR) studies without full natural product synthesis .

化学反応の分析

    反応性: エレウテロビンは、酸化、還元、置換など、さまざまな反応を起こします。

    一般的な試薬と条件: 酸化剤(過酸など)、還元剤(ヒドリドなど)、ルイス酸などが使用されます。

    主な生成物: これらの反応により、さまざまな誘導体が生成され、それぞれが独自の特性を持っています。

科学的研究の応用

Comparison with Paclitaxel

Characteristic Eleutherobin Paclitaxel
Mechanism of Action Induces tubulin polymerizationInduces tubulin polymerization
IC50 (Colon Carcinoma) ~10.7 nM~4.6 nM
Cross-resistance Yes, with P-glycoprotein-expressing cellsYes, with P-glycoprotein-expressing cells
Morphological Effects Micronuclei and microtubule bundlesSimilar effects

Anticancer Activity

  • Cell Line Studies : this compound has been tested against various cancer cell lines, including human colon carcinoma (HCT116) and ovarian carcinoma (A2780). The compound exhibits IC50 values comparable to those of established treatments like paclitaxel, indicating its potential as a therapeutic agent .
  • Resistance Mechanisms : Research has shown that this compound retains efficacy against multidrug-resistant cancer cell lines. This characteristic is particularly important for developing treatments for cancers that have become resistant to conventional therapies .

Preclinical Studies

Recent advancements have focused on synthesizing this compound in laboratory settings to facilitate preclinical and clinical trials. Researchers have identified the genetic pathways in corals responsible for producing this compound, enabling the potential for large-scale production through microbial fermentation techniques . This breakthrough could significantly enhance the availability of this compound for research and therapeutic use.

Study 1: Efficacy Against Human Colon Carcinoma

In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on HCT116 cells. The results indicated that this compound induced significant cell death at concentrations similar to those used for paclitaxel, with observable mitotic arrest and abnormal cell morphology .

Study 2: Resistance Profiles

Another study explored the resistance profiles of various cancer cell lines treated with this compound. The findings revealed that this compound was effective against cell lines overexpressing P-glycoprotein and those harboring mutated tubulin isotypes. This suggests its potential as a treatment option for patients with taxane-resistant tumors .

作用機序

    微小管安定化: エレウテロビンは微小管に結合し、安定化させ、細胞分裂を阻害します。

    分子標的: チューブリンサブユニットと相互作用し、微小管の集合ダイナミクスに影響を与えます。

    経路: エレウテロビン誘導性の微小管安定化は、細胞周期停止とアポトーシスにつながります。

類似化合物との比較

    独自の機能: エレウテロビンの独特の構造は、他のジテルペン配糖体とは異なります。

    類似化合物: エレウテロビンは、パクリタキセル(タキソール)と一部の特性を共有していますが、独自の配糖体部分はそれを区別しています。

生物活性

Eleutherobin is a natural compound derived from soft corals, notable for its potent antitumor properties. It has garnered attention as a potential alternative to traditional chemotherapeutic agents like paclitaxel due to its unique mechanism of action and effectiveness against multidrug-resistant cancer cell lines. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound functions primarily as an antimitotic agent by stabilizing microtubules, similar to paclitaxel. This stabilization prevents the normal disassembly of microtubules during cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound's ability to induce tubulin polymerization has been confirmed through various studies:

  • Cytotoxicity : this compound exhibits cytotoxic effects with IC50 values comparable to paclitaxel. For instance, it shows IC50 values of approximately 10.7 nM against HCT116 human colon carcinoma cells and 13.7 nM against A2780 ovarian carcinoma cells, while paclitaxel has IC50 values of 4.6 nM and 6.7 nM for the same cell lines, respectively .
  • Cell Cycle Arrest : Research indicates that this compound induces G2-M phase arrest in treated cells, leading to the formation of micronuclei and microtubule bundles characteristic of disrupted mitosis .

Resistance Profiles

One significant advantage of this compound is its activity against drug-resistant cancer cell lines. Studies have shown that this compound retains efficacy in cells overexpressing P-glycoprotein, a common mechanism of drug resistance:

  • Cross-Resistance : In experiments with Taxol-resistant cell lines, this compound demonstrated cross-resistance similar to other multidrug-resistant agents, but its activity was reversible with verapamil, suggesting it is a substrate for P-glycoprotein .
  • Efficacy Against Mutated Tubulin : this compound has also shown effectiveness against cancer cell lines expressing mutated tubulin isotypes, which are typically resistant to taxanes .

Comparative Studies

A comparative analysis of this compound with other microtubule-stabilizing agents reveals its unique position in cancer therapy:

Agent IC50 (nM) Mechanism Resistance Profile
This compound10.7 (HCT116)Microtubule stabilizationActive against P-glycoprotein
Paclitaxel4.6 (HCT116)Microtubule stabilizationLimited efficacy in resistant lines
DiscodermolideVariesMicrotubule stabilizationSynergistic with Taxol

Case Studies and Research Findings

  • Study on Human Carcinoma Cell Lines : A study published in Clinical Cancer Research examined the effects of this compound on Taxol-sensitive and -resistant lung carcinoma cell lines. Results indicated that this compound could substitute for Taxol in sustaining growth in resistant cell lines, showcasing its potential as a therapeutic agent .
  • NCI 60 Cell Line Panel : In tests conducted on the NCI 60 panel, this compound exhibited broad-spectrum cytotoxicity across various cancer types, including prostate carcinoma and melanoma. The compound's activity was noted even in resistant variants, highlighting its therapeutic promise .
  • Mechanistic Insights : Electron microscopy studies revealed that this compound induces the formation of long, rigid microtubules akin to those formed by paclitaxel, reinforcing its classification as a microtubule-stabilizing agent .

Q & A

Q. What are the key structural features of eleutherobin that contribute to its antimitotic activity?

this compound’s activity arises from its ability to stabilize microtubules, akin to paclitaxel (Taxol). Critical structural domains include:

  • A-ring : Modifications to the α-face (e.g., epoxidation) retain activity (IC50 ~30 nM), while β-face alterations (e.g., hydroxylation) reduce potency by >100-fold .
  • C8 urocanic ester : The imidazole ring’s nitrogen atoms are essential; substitution with oxygen/sulfur diminishes activity .
  • Carbohydrate domain : β-L-arabinopyranose is crucial for activity in paclitaxel-resistant cell lines . Methodological Insight: SAR studies should prioritize modifying these domains using stereoselective synthesis (e.g., titanium-mediated oxyallylation) to generate analogs .

Q. What synthetic strategies are commonly used for this compound’s total synthesis?

Two dominant approaches:

  • Danishefsky’s route : Relies on (+)-carvone, converted via 6 steps to an aldehyde intermediate, followed by Hafner-Duthaler oxyallylation (73–83% yield) and RCM (64% yield with Grubbs II catalyst) .
  • Nicolaou’s route : Glycosidation of a carvone-derived intermediate with arabinose trichloroacetimidate, followed by base-induced cyclization (20 steps, 4% overall yield) . Challenge: Low yields in macrocyclization steps; kinetic control in RCM favors E-isomers, while thermodynamic control shifts to Z-isomers .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during ring-closing metathesis (RCM) be resolved?

In Gennari’s synthesis, RCM of diene 5 under Grubbs II conditions produced the E-isomer (14 ) kinetically, contrasting with typical Z-selectivity. Computational studies revealed that steric hindrance in the ruthenacyclobutane intermediate favors the trans-ruthenacycle, leading to the E-product . Methodological Insight: Use kinetic trapping (e.g., rapid purification) to isolate E-isomers, followed by iodine-mediated isomerization to access Z-isomers for thermodynamic stability .

Q. What experimental designs improve the reproducibility of this compound’s total synthesis?

Q. How can heterologous biosynthesis address this compound’s supply limitations?

Recent studies identified the eunicellane terpene cyclase gene cluster in soft corals (Eleutherobia spp.). Heterologous expression in E. coli enabled production of this compound precursors . Methodological Insight:

  • Use PCR probes to clone cyclase genes from coral DNA .
  • Optimize bacterial fermentation with modular enzyme engineering to scale precursor yields .

Q. What computational tools aid in resolving SAR contradictions for this compound analogs?

  • Docking simulations : Map analog interactions with β-tubulin’s paclitaxel-binding site to predict activity .
  • MD simulations : Assess thermodynamic stability of macrocyclic conformers post-RCM .
  • QSAR models : Correlate substituent effects (e.g., C15 methyl vs. hydroxyl) with IC50 values .

Ethical and Methodological Considerations

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Primary manuscript : Include detailed procedures for ≤5 compounds; cite literature for known intermediates .
  • Supplementary data : Provide NMR, HPLC, and crystallographic data for novel compounds .
  • Ethical reporting : Disclose funding sources and conflicts of interest .

Q. What frameworks guide hypothesis-driven SAR studies?

  • PICO : Define Population (cancer cell lines), Intervention (analog modifications), Comparison (wild-type this compound), Outcome (IC50, microtubule stabilization) .
  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eleutherobin
Reactant of Route 2
Eleutherobin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。